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molecular formula C7H11N3O3S B8728936 4-(1H-imidazol-1-ylsulfonyl)morpholine

4-(1H-imidazol-1-ylsulfonyl)morpholine

Cat. No. B8728936
M. Wt: 217.25 g/mol
InChI Key: DAXZJFWDADBUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183380B2

Procedure details

3-(1H-Imidazol-1-ylsulfonyl)-1-methyl-1H-imidazolium trifluoromethanesulfonate (1.5 g, 3.0 mmol) was dissolved in acetonitrile (15 mL) and treated with morpholine (0.30 mL, 4.0 mmol) and stirred for 16 h at ambient temperature. The solvent was removed and the residue subjected to column chromatography (silica gel, heptane, ethyl acetate 1:1, 0:1) to yield 4-(imidazole-1-sulfonyl)-morpholine (0.62 g, 83%) as a white solid; MS: m/e=218.5 (M+H+).
Name
3-(1H-Imidazol-1-ylsulfonyl)-1-methyl-1H-imidazolium trifluoromethanesulfonate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.[N:9]1([S:14]([N:17]2[CH:21]=[CH:20][NH+:19](C)[CH2:18]2)(=[O:16])=[O:15])[CH:13]=[CH:12]N=[CH:10]1.N1CC[O:26][CH2:25]C1>C(#N)C>[N:17]1([S:14]([N:9]2[CH2:13][CH2:12][O:26][CH2:25][CH2:10]2)(=[O:16])=[O:15])[CH:21]=[CH:20][N:19]=[CH:18]1 |f:0.1|

Inputs

Step One
Name
3-(1H-Imidazol-1-ylsulfonyl)-1-methyl-1H-imidazolium trifluoromethanesulfonate
Quantity
1.5 g
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.N1(C=NC=C1)S(=O)(=O)N1C[NH+](C=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(C=NC=C1)S(=O)(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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